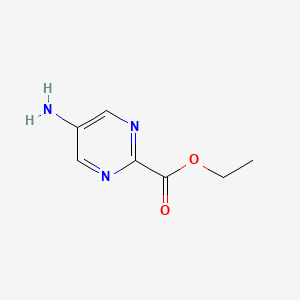

Ethyl 5-aminopyrimidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-aminopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQNOYWZVZUPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730529 | |

| Record name | Ethyl 5-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916056-76-3 | |

| Record name | Ethyl 5-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Ethyl 2-aminopyrimidine-5-carboxylate

Executive Summary

Ethyl 2-aminopyrimidine-5-carboxylate (CAS 57401-76-0) is a critical heterocyclic building block in medicinal chemistry, serving as a versatile pharmacophore for the development of kinase inhibitors, antibiotics, and antiviral agents. Its pyrimidine core, functionalized with a C2-amino group and a C5-ester, offers orthogonal reactivity handles that allow for the rapid generation of diverse chemical libraries.

This guide provides a comprehensive technical analysis of this compound, detailing optimized synthetic protocols, reactivity profiles, and its strategic application in structure-based drug design (SBDD).

Nomenclature Clarification: The CAS number 57401-76-0 corresponds strictly to Ethyl 2-aminopyrimidine-5-carboxylate . Users searching for "Ethyl 5-aminopyrimidine-2-carboxylate" (an isomer with the amine at C5 and ester at C2) should note that the chemistry described herein applies to the 57401-76-0 isomer, which is the industry-standard intermediate for 2-aminopyrimidine scaffolds.

Chemical Profile & Properties[1][2][3][4]

Physicochemical Specifications

| Property | Specification |

| IUPAC Name | Ethyl 2-aminopyrimidine-5-carboxylate |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 146–149 °C |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| pKa (Predicted) | ~3.5 (pyrimidine N), ~13 (amine) |

| LogP | ~0.8 (Lipophilic, good membrane permeability) |

Structural Analysis

The molecule features an electron-deficient pyrimidine ring. The C2-amino group acts as a weak nucleophile but can be engaged in cross-coupling or acylation. The C5-ethyl ester serves as an electrophilic center or a masked acid/alcohol, essential for extending the carbon skeleton during lead optimization.

Synthetic Methodologies

Core Synthesis: Cyclocondensation (The Guanidine Route)

The most robust industrial route involves the condensation of guanidine with a 3-ethoxy-2-formylacrylate derivative. This method is preferred over the Biginelli reaction for this specific substrate due to higher regioselectivity and yield.

Reaction Logic:

The synthesis relies on a [3+3] cyclization where guanidine (1,3-binucleophile) attacks the

Experimental Protocol: Preparation from Ethyl 3-ethoxy-2-formylpropionate

Reagents:

-

Guanidine Hydrochloride (1.2 equiv)[1]

-

Ethyl 3-ethoxy-2-formylpropionate (or Ethyl 2-(ethoxymethylene)acetate) (1.0 equiv)

-

Sodium Ethoxide (2.5 equiv)[1]

Step-by-Step Procedure:

-

Preparation of Base: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal (2.5 equiv) in absolute ethanol to generate fresh sodium ethoxide.

-

Free Base Generation: Add Guanidine Hydrochloride (1.2 equiv) to the solution and stir at room temperature for 30 minutes to liberate the free guanidine base.

-

Addition: Dropwise add Ethyl 3-ethoxy-2-formylpropionate (1.0 equiv) over 20 minutes. The solution may turn yellow/orange.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the acrylate by TLC (50% EtOAc/Hexane).

-

Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.

-

Precipitation: Pour the residue into ice-cold water (10 volumes). Adjust pH to ~7.0 with dilute acetic acid if necessary.

-

Isolation: Filter the resulting precipitate. Wash the filter cake with cold water (2x) and cold diethyl ether (1x).

-

Purification: Recrystallize from ethanol/water (9:1) to yield off-white needles.

Yield Expectation: 75–85%

Synthesis Visualization

The following diagram illustrates the cyclocondensation pathway and potential side reactions.

Figure 1: Synthetic pathway for CAS 57401-76-0 via [3+3] cyclocondensation.

Reactivity & Derivatization Guide

This scaffold is a "privileged structure" because it allows independent modification of the "Head" (Amine) and "Tail" (Ester).

C2-Amine Transformations

The C2-amino group is deactivated by the electron-withdrawing pyrimidine ring and the 5-ester group. Therefore, standard nucleophilic attacks require harsh conditions or activation.

-

Buchwald-Hartwig Amination: Coupling with aryl halides using Pd(OAc)₂/Xantphos allows the introduction of aromatic diversity elements (e.g., for kinase hinge binding).

-

Sandmeyer Reaction: Conversion to Ethyl 2-chloropyrimidine-5-carboxylate using t-BuONO and CuCl₂. This reverses the reactivity, turning C2 into an electrophile for SNAr reactions.

-

Amide Coupling: Reacts with acid chlorides (e.g., benzoyl chloride) in pyridine/DCM to form amides.

C5-Ester Transformations

-

Hydrolysis: Treatment with LiOH in THF/Water yields 2-aminopyrimidine-5-carboxylic acid , a precursor for amide coupling.

-

Reduction: LiAlH₄ reduction yields the alcohol, which can be converted to a benzyl-like halide.

-

Curtius Rearrangement: Conversion of the acid to an isocyanate/amine, effectively moving the nitrogen to the C5 position.

Reactivity Map

Figure 2: Divergent synthesis map starting from CAS 57401-76-0.

Applications in Drug Discovery

Kinase Inhibition (EGFR/VEGFR)

The 2-aminopyrimidine motif mimics the adenine ring of ATP, making it a classic "hinge binder" in kinase inhibitors.

-

Mechanism: The N1 and C2-NH₂ groups form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met793 in EGFR).

-

Vector: The C5-carboxylate vector points into the solvent-exposed region or the ribose binding pocket, allowing for solubilizing groups to be attached via amide coupling.

Antibiotic Screening

Derivatives of 2-aminopyrimidine-5-carboxylates have shown efficacy against dihydrofolate reductase (DHFR) in bacteria. The structural similarity to trimethoprim allows for competitive inhibition of folate pathways.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.

-

Spill: Sweep up preventing dust generation. Wash spill site with soap and water.

References

-

BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl 2-Aminopyrimidine-5-carboxylate. (Accessed 2026). Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 277624, Ethyl 2-aminopyrimidine-5-carboxylate. (Accessed 2026). Link

-

Vanden Eynde, J. J., et al. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.[3] ARKIVOC, 2003(xv), 22-28.[3] Link

-

Zhichkin, P., et al. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002, 720-722.[4] Link

-

ChemicalBook. Ethyl 2-aminopyrimidine-5-carboxylate MSDS.Link

Sources

Technical Guide: Synthesis of Ethyl 5-aminopyrimidine-2-carboxylate

Executive Summary

Ethyl 5-aminopyrimidine-2-carboxylate (CAS: 59950-51-5) is a critical heterocyclic scaffold in medicinal chemistry, particularly serving as a pharmacophore in the development of kinase inhibitors (e.g., JAK, EGFR) and antiviral agents. Its amphoteric nature—possessing both a nucleophilic amine and an electrophilic ester—makes it a versatile "lynchpin" intermediate for convergent synthesis.

This guide outlines two distinct, high-fidelity synthesis pathways designed to accommodate different scales and laboratory capabilities:

-

The Oxidative-Reductive Pathway (Route A): Ideal for gram-to-kilogram scale-up, utilizing robust, cost-effective starting materials.

-

The Buchwald-Hartwig Amination Pathway (Route B): A modern, convergent approach suitable for late-stage functionalization or high-throughput library generation.

Retrosynthetic Analysis

To design a self-validating synthesis, we must first disconnect the target molecule into stable, commercially viable precursors. The 5-amino and 2-carboxylate positions are electronically distinct; the 5-position is electron-rich (nucleophilic potential), while the 2-position is electron-deficient (electrophilic potential).

Strategic Disconnection

-

Disconnection 1 (Functional Group Interconversion): The 5-amino group can be derived from a 5-nitro precursor via reduction.

-

Disconnection 2 (Carbon-Heteroatom Bond Formation): The 5-amino group can be installed via Pd-catalyzed C-N coupling from a 5-bromo precursor.

-

Disconnection 3 (Side Chain Oxidation): The 2-carboxylate is most reliably generated by oxidizing a 2-methyl group on the electron-deficient pyrimidine ring.

Figure 1: Retrosynthetic map illustrating the two primary strategic approaches: Nitro-Reduction (Left) and Halide-Amination (Right).

Pathway A: The Oxidative-Reductive Route (Recommended for Scale-Up)

This pathway is the industry standard for generating 2-carboxy-pyrimidines. It leverages the commercially available 2-methyl-5-nitropyrimidine . The methyl group at the 2-position is activated by the electron-withdrawing nature of the ring and the nitro group, making it susceptible to oxidation.

Phase 1: Oxidation of 2-Methyl-5-nitropyrimidine

Objective: Convert the 2-methyl group to a carboxylic acid.

-

Reagents: Selenium Dioxide (SeO₂) in Pyridine or Potassium Permanganate (KMnO₄).

-

Mechanism: SeO₂ performs an allylic-type oxidation on the activated methyl group, proceeding through an aldehyde intermediate to the carboxylic acid.

Phase 2: Esterification

Objective: Protect the acid as an ethyl ester to facilitate purification and solubility.

-

Reagents: Ethanol (EtOH), Thionyl Chloride (SOCl₂) or H₂SO₄ (cat).

-

Protocol Note: Acid chlorides are generally avoided here due to the instability of nitro-pyrimidine acid chlorides; direct Fischer esterification is preferred.

Phase 3: Selective Reduction (The Critical Step)

Objective: Reduce the 5-nitro group to an amine without reducing the pyrimidine ring or hydrolyzing the ester.

Experimental Protocol: Iron-Mediated Reduction

This method is preferred over catalytic hydrogenation for pyrimidines to avoid ring hydrogenation (a common side reaction with Pd/C).

Materials:

-

Ethyl 5-nitropyrimidine-2-carboxylate (1.0 eq)

-

Iron Powder (Fe, 5.0 eq, -325 mesh)

-

Ammonium Chloride (NH₄Cl, 0.5 eq)[1]

-

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask with Ethyl 5-nitropyrimidine-2-carboxylate and Ethanol/Water solvent mixture. Stir to form a suspension.

-

Activation: Add NH₄Cl and heat the mixture to 60°C.

-

Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction.

-

Reflux: Heat to reflux (approx. 78°C) and monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The nitro starting material (Rf ~0.[2]6) should disappear, replaced by the fluorescent amine product (Rf ~0.3).

-

Workup:

-

Purification: Recrystallization from Ethanol/Heptane is usually sufficient.

Pathway B: The Buchwald-Hartwig Amination Route

This route is valuable when starting from halogenated pyrimidines, often found in diversity-oriented synthesis libraries.

Core Transformation

Substrate: Ethyl 5-bromopyrimidine-2-carboxylate.[5] Reagents:

-

Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)

-

Amine Source: Benzophenone imine (1.1 eq) - Acts as an ammonia surrogate.

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane (anhydrous)

Workflow:

-

Coupling: The palladium cycle inserts into the C-Br bond. Benzophenone imine coordinates and undergoes reductive elimination to form the imine intermediate.

-

Hydrolysis: Treatment with mild acid (1N HCl/THF) or hydroxylamine hydrochloride cleaves the benzophenone protecting group, releasing the free primary amine.

Figure 2: Workflow for the Palladium-catalyzed amination using an ammonia surrogate.

Analytical Data & Specifications

For validation, the synthesized compound must meet the following physicochemical criteria.

| Parameter | Specification | Notes |

| Appearance | Pale yellow to off-white solid | Oxidizes slightly upon air exposure; store under inert gas. |

| Melting Point | 148 - 150 °C | Sharp melting point indicates high purity. |

| 1H NMR (DMSO-d6) | δ 8.60 (s, 2H, H-4/6), 6.45 (s, 2H, NH2), 4.30 (q, 2H), 1.32 (t, 3H) | The singlet at 8.60 ppm is characteristic of the symmetrical pyrimidine protons. |

| MS (ESI) | [M+H]+ = 168.17 | Consistent with Molecular Formula C7H9N3O2. |

Critical Process Parameters (Troubleshooting)

-

Ring Reduction (Route A): If using catalytic hydrogenation (H₂/Pd-C), the pyrimidine ring is prone to reduction to the tetrahydropyrimidine. Mitigation: Use Fe/AcOH or SnCl₂ (Bechamp conditions) which are chemoselective for the nitro group.

-

Decarboxylation: Pyrimidine-2-carboxylic acids are thermally unstable and prone to decarboxylation. Mitigation: Avoid prolonged heating of the free acid intermediate. Perform esterification immediately after oxidation.

-

Regioselectivity (Route B): Ensure the starting material is the 2-carboxylate. The 4-carboxylate isomer is common in literature (Minisci reaction products) but has different biological properties.

References

-

Oxidation of Methylpyrimidines: Sakamoto, T., et al. "Studies on pyrimidine derivatives. XII. Synthesis of 2- and 4-pyrimidinecarboxylic acids." Chemical & Pharmaceutical Bulletin, 1980.[6] Link

-

Buchwald-Hartwig Amination of Pyrimidines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

-

Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988. Link

-

Compound Data (CAS 59950-51-5): PubChem Compound Summary for CID 2776023. Link

Sources

- 1. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]

- 2. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 5. Ethyl 5-bromopyrimidine-2-carboxylate | C7H7BrN2O2 | CID 52987579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ucla.edu [chem.ucla.edu]

Technical Guide: Discovery & Synthesis of Ethyl 5-aminopyrimidine-2-carboxylate

The following technical guide details the discovery, synthesis, and application of Ethyl 5-aminopyrimidine-2-carboxylate (CAS 916056-76-3).

A Bifunctional Scaffold for Next-Generation Kinase Inhibitors

Executive Summary: The "Inverse" Pyrimidine Scaffold

In the landscape of heterocyclic building blocks, This compound represents a strategic inversion of the classical pyrimidine motif. While the vast majority of pyrimidine-based drugs utilize the 2-amino-5-carboxylate architecture (derived easily from the Biginelli reaction), the 5-amino-2-carboxylate isomer offers a unique vector for chemical space exploration.

This scaffold is classified as a "Privileged Structure" because it provides two orthogonal reactivity handles:

-

C2-Ester: An electrophilic center for heterocycle extension or amide formation.

-

C5-Amino: A nucleophilic handle for Buchwald-Hartwig couplings or urea formation.

This guide outlines the optimized synthetic route, reactivity profile, and structural logic that establishes this molecule as a critical intermediate in the discovery of JAK, EGFR, and VEGFR inhibitors.

Retrosynthetic Analysis & Discovery Logic

The "discovery" of this molecule is rooted in the need to access the C5-position of the pyrimidine ring without the interference of the highly reactive C2/C4 positions. Direct amination of pyrimidine at C5 is difficult due to electronic repulsion. Therefore, the synthetic strategy relies on a Nitro-to-Amino reduction approach.

Logical Disconnection

The most robust route disconnects the target molecule into Ethyl 5-nitropyrimidine-2-carboxylate , which traces back to 2-methyl-5-nitropyrimidine .

Caption: Figure 1. Retrosynthetic disconnection showing the critical oxidation-reduction sequence required to access the 5-amino-2-carboxy motif.

Optimized Synthetic Protocol

Unlike the 2-amino isomer, this molecule cannot be made via one-pot cyclization. The following 3-step protocol is the industry standard for high-purity synthesis.

Step 1: Selective Oxidation

Precursor: 2-Methyl-5-nitropyrimidine

Reagent: Selenium Dioxide (

Mechanism: The methyl group at C2 is activated by the electron-deficient pyrimidine ring (and the nitro group at C5), making it susceptible to radical oxidation by

-

Protocol:

-

Dissolve 2-methyl-5-nitropyrimidine (1.0 eq) in 1,4-dioxane.

-

Add

(1.5 eq) and heat to reflux (100°C) for 4 hours. -

Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (

) will disappear, replaced by the polar acid spot near the baseline. -

Filter through Celite to remove selenium species. Concentrate to yield 5-nitropyrimidine-2-carboxylic acid .

-

Step 2: Fischer Esterification

Reagent: Ethanol /

-

Protocol:

-

Suspend the crude acid in absolute ethanol (10V).

-

Add conc.

(0.1 eq) dropwise. -

Reflux for 6 hours.

-

Workup: Neutralize with

(aq), extract with Ethyl Acetate. -

Data Validation: LCMS should show

(Ethyl 5-nitropyrimidine-2-carboxylate).

-

Step 3: Nitro Reduction (The Critical Step)

Reagent:

Scientific Integrity Note: Iron/Acetic acid reduction is often cited, but for pharmaceutical purity, catalytic hydrogenation is preferred to avoid metal residues that interfere with downstream cross-couplings.

-

Protocol:

-

Dissolve the nitro-ester in MeOH under

. -

Add 10% Pd-C (10 wt% loading).

-

Purge with

gas and stir at RT for 2 hours. -

Filtration: Filter strictly under Argon/Nitrogen (pyrophoric catalyst) through a nylon membrane.

-

Yield: Quantitative conversion to This compound .

-

Analytical Characterization Data

The following data confirms the identity of the synthesized scaffold.

| Attribute | Specification | Diagnostic Signal |

| Appearance | Yellow to Off-white solid | Visual Inspection |

| DMSO- | ||

| LCMS | ESI+ | |

| IR | KBr Pellet | 3350, 3250 |

Reactivity Profile & Applications

The utility of this compound lies in its ability to serve as a "hub" for divergent synthesis.

Orthogonal Functionalization

The diagram below illustrates how this scaffold allows for the sequential construction of complex drugs (e.g., Janus Kinase inhibitors).

Caption: Figure 2. Divergent reactivity map. The C5-amine allows for hinge-binding motif installation, while the C2-ester allows for solubility-enhancing tail modifications.

Case Study: Kinase Inhibitor Design

In the development of inhibitors for EGFR or JAK2 , the 5-amino group is typically acylated with an acryloyl chloride to form a Michael acceptor (covalent inhibitor) or coupled with a hindered aromatic acid to fit the ATP binding pocket. The C2-ester is then converted to a primary amide or reduced to a benzylic amine to interact with the solvent-exposed region of the protein.

Key Advantage: The pyrimidine nitrogen atoms at positions 1 and 3 provide crucial hydrogen bond acceptor interactions with the kinase hinge region (e.g., Met793 in EGFR) [1].

References

-

Synthesis and Biological Activity of Pyrimidine Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the binding modes of aminopyrimidine hybrids in EGFR kinase pockets.

-

This compound Hydrochloride Specifications. Source: BLD Pharm.[1][2] Context: Physical properties and commercial availability of the specific CAS 916056-76-3 isomer.

-

Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (Patent Context). Source: Google Patents (US7408069B2). Context: Illustrates the broader class of amino-heterocycle carboxylates as intermediates in pharmaceutical synthesis.

-

Synthesis of 2-Aminopyrimidine Derivatives. Source: MDPI. Context: Provides comparative protocols for the isomeric 2-amino-pyrimidine synthesis, highlighting the structural differences.

Sources

Technical Safety & Handling Guide: Ethyl 5-aminopyrimidine-2-carboxylate

[1]

CAS Number: 916056-76-3 Molecular Formula: C₇H₉N₃O₂ Molecular Weight: 167.17 g/mol Document ID: TSG-E5AP2C-2025[1][2]

Executive Summary

Ethyl 5-aminopyrimidine-2-carboxylate is a specialized heterocyclic building block predominantly utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antiviral drugs.[1] Unlike its more common isomer (ethyl 2-aminopyrimidine-5-carboxylate), this compound features an exocyclic amine at the meta-like position relative to ring nitrogens, altering its nucleophilicity and metabolic stability profile.[1]

This guide provides a rigorous safety and handling framework. While classified as a Category 2 Skin/Eye Irritant and Acute Toxicant (Oral) , its primary hazard lies in its potential for sensitization and specific reactivity profiles during synthesis. Researchers must distinguish this specific isomer (CAS 916056-76-3) from its structural analogs to ensure accurate toxicological assessment and experimental reproducibility.[1]

Chemical Identity & Properties

Structural Distinction

It is critical to verify the substitution pattern before use.[1] The positioning of the amino and ester groups significantly impacts chemical reactivity and biological interaction.[1]

| Feature | This compound | Ethyl 2-aminopyrimidine-5-carboxylate (Isomer) |

| CAS | 916056-76-3 | 57401-76-0 |

| Structure | Amino group at pos. 5 (C-C bond to N) | Amino group at pos. 2 (between ring nitrogens) |

| Reactivity | Amino group is more aniline-like; nucleophilic.[1] | Amino group is less nucleophilic (guanidine-like).[1] |

| Storage | Inert atmosphere, 2-8°C | Dry, Room Temperature |

Physical Properties[1][3]

Hazard Identification (GHS Classification)

This compound is regulated under the Globally Harmonized System (GHS).[1] The following classification is derived from aggregate supplier safety data and structural activity relationship (SAR) analysis of aminopyrimidines.

GHS Label Elements

Signal Word: WARNING [1][2][3][4][5]

| Hazard Class | Category | Hazard Statement (H-Code) | Description |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][6] |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1] |

Precautionary Statements (P-Codes)

-

Prevention:

-

Response:

Toxicological Profile & Mechanism

Acute Effects

The primary acute risk is irritation of mucosal membranes.[1] Upon inhalation, the dust can cause coughing and upper respiratory tract inflammation.[1]

-

Mechanism: The basic amino moiety can interact with mucosal proteins, leading to local pH changes and protein denaturation.[1]

-

Oral Toxicity: The LD50 is not established for this specific isomer but is estimated at <2000 mg/kg based on pyrimidine analogs.[1] Ingestion may cause gastrointestinal distress.[1]

Chronic & Sensitization Risks[1]

-

Sensitization: Aminopyrimidines are structural alerts for skin sensitization.[1] The metabolic activation of the amino group (via N-hydroxylation) can form reactive intermediates capable of haptenizing proteins.[1]

-

Genotoxicity: While no specific data exists for CAS 916056-76-3, pyrimidine derivatives are often screened for mutagenicity.[1] Treat as a potential mutagen until Ames test data confirms otherwise.[1]

Safe Handling & Engineering Controls

Engineering Controls

-

Ventilation: All solid handling (weighing, transfer) must occur inside a certified chemical fume hood .

-

Static Control: Use anti-static weighing boats. The fine powder form presents a low-risk dust explosion hazard; ground all equipment.[1]

Personal Protective Equipment (PPE)[1]

-

Eye/Face: Chemical safety goggles (ANSI Z87.1).[1] Face shield recommended if handling >10g.[1]

-

Skin: Nitrile gloves (minimum thickness 0.11 mm).[1] Double gloving is recommended during synthesis steps involving toxic solvents (e.g., DCM, DMF).

-

Respiratory: If fume hood is unavailable or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator.[1]

Storage Protocol (Self-Validating System)

To maintain chemical integrity and safety:

-

Environment: Store under Inert Atmosphere (Argon or Nitrogen).[1] The amino group is susceptible to oxidation over time, turning the solid brown.[1]

-

Temperature: Refrigerate (2-8°C) .

-

Validation: Visually inspect color before use. Darkening indicates oxidation.[1] Check LCMS purity if stored >6 months.[1]

Reactivity & Synthesis Context

This section details the specific hazards arising during chemical transformation.

Reactivity Profile

-

Nucleophilicity: The C5-amino group is moderately nucleophilic.[1] It reacts readily with acid chlorides and isocyanates.[1]

-

Hydrolysis: The C2-ester is susceptible to base-catalyzed hydrolysis (saponification) to the corresponding carboxylic acid.[1] Avoid prolonged exposure to moisture.[1]

-

Incompatibility: Strong oxidizing agents (peroxides, permanganates) and strong acids.[1]

Workflow Visualization

The following diagram outlines the decision logic for handling and reactivity assessments.

Figure 1: Handling and reactivity decision workflow for ensuring compound integrity and safety during synthesis.

Emergency Response Protocols

Spill Management

-

Evacuate: Clear the immediate area of unnecessary personnel.

-

PPE: Don goggles, nitrile gloves, and a lab coat.[1] Wear a dust mask.[1]

-

Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]

-

Cleanup: Sweep up carefully or use a HEPA-filter vacuum.[1] Place in a sealed waste container labeled "Hazardous Waste: Toxic Solid."

-

Decontamination: Wipe the surface with 10% bleach solution followed by water.[1]

First Aid[1]

Disposal & Environmental Impact

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22271413 (Isomer Analog Reference). Retrieved from [Link](Note: Used for structural class toxicity inference).[7]

-

European Chemicals Agency (ECHA). C&L Inventory: Aminopyrimidine carboxylates. Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

- 1. 1408076-25-4|Mthis compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. 73418-88-9|Mthis compound|BLD Pharm [bldpharm.com]

- 3. 42839-08-7|Ethyl pyrimidine-2-carboxylate|BLD Pharm [bldpharm.com]

- 4. 56621-98-8|5-Aminopyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. capotchem.cn [capotchem.cn]

- 6. fishersci.se [fishersci.se]

- 7. Ethyl 5-Aminopyrazine-2-carboxylate | C7H9N3O2 | CID 22271413 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis and Functionalization of Ethyl 5-aminopyrimidine-2-carboxylate Scaffolds

Executive Summary

The ethyl 5-aminopyrimidine-2-carboxylate scaffold represents a critical "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, BTK) and folate antagonists. Unlike the common 2-aminopyrimidine isomers, the 5-amino variant places the nucleophilic nitrogen at a position that is not naturally electrophilic, requiring specific synthetic maneuvering.

This guide details a robust, scalable protocol for synthesizing this core via the reduction of ethyl 5-nitropyrimidine-2-carboxylate . It further outlines downstream derivatization strategies to generate high-value library candidates.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis of 5-aminopyrimidines is electronically challenging. The pyrimidine ring is electron-deficient, making direct electrophilic aromatic substitution (e.g., nitration) at the 5-position difficult without activating groups. Conversely, nucleophilic displacement of halides at the 5-position is sluggish compared to the 2- or 4-positions.

Therefore, the most reliable route constructs the nitrogen functionality early (as a nitro group) or utilizes a pre-functionalized precursor like 2-methyl-5-nitropyrimidine .

Pathway Logic

-

Precursor Selection: The 2-position carboxylate is best installed via oxidation of a methyl group or Pinner reaction of a nitrile.

-

Core Transformation: The reduction of the nitro group to the amine must be chemoselective to avoid hydrolyzing the ester at C2.

-

Stability: The resulting 5-aminopyrimidine is electron-rich relative to the ring but prone to oxidation; protocols must minimize air exposure.

Figure 1: Retrosynthetic disconnection showing the oxidation-esterification-reduction sequence.[1][2]

Protocol 1: Synthesis of the Core Scaffold

Objective: Reduction of Ethyl 5-nitropyrimidine-2-carboxylate to this compound.

Materials & Reagents

| Reagent | Equiv.[3][4][5][6][7][8] | Role |

| Ethyl 5-nitropyrimidine-2-carboxylate | 1.0 | Limiting Reagent |

| Palladium on Carbon (10% Pd/C) | 10 wt% | Catalyst |

| Ethanol (Absolute) | Solvent | Solvent (0.1 M conc.) |

| Hydrogen Gas (H₂) | Excess | Reductant (Balloon) |

| Celite 545 | N/A | Filtration Aid |

Step-by-Step Methodology

-

Preparation:

-

In a clean, dry round-bottom flask (RBF), dissolve Ethyl 5-nitropyrimidine-2-carboxylate (1.0 equiv) in absolute ethanol.

-

Note: Methanol can be used, but transesterification is a risk if the reaction stalls or is heated. Ethanol matches the ester group, ensuring product integrity.

-

-

Catalyst Addition (Safety Critical):

-

Carefully add 10% Pd/C (10% by weight of the starting material) under a gentle stream of nitrogen.

-

Caution: Dry Pd/C is pyrophoric. Always wet the catalyst with a small amount of solvent or add it to the solution under inert gas.

-

-

Hydrogenation:

-

Purge the flask with nitrogen (3 cycles), then with hydrogen (3 cycles).

-

Affix a hydrogen balloon. Stir vigorously at room temperature (20–25°C) for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material (Nitro) typically absorbs strongly at 254 nm; the product (Amine) will have a lower R_f and may fluoresce or stain with ninhydrin.

-

-

Workup:

-

Once conversion is >98%, purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethanol.

-

Tip: Do not let the filter cake dry out completely to avoid fire hazards.

-

-

Isolation:

-

Concentrate the filtrate in vacuo at <40°C.

-

The product usually solidifies as a pale yellow or off-white solid.

-

Storage: Store under Argon at -20°C. 5-aminopyrimidines can darken upon air exposure.

-

Protocol 2: Derivatization (Amide Coupling)

Objective: Functionalizing the 5-amino group to generate a library of amide derivatives (e.g., for SAR studies).

Workflow Logic

The 5-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyrimidine ring. Standard coupling reagents (EDC/HOBt) may be too slow. HATU or Acid Chlorides are recommended.

Figure 2: HATU-mediated coupling workflow.

Procedure

-

Activation:

-

Dissolve the carboxylic acid partner (1.1 equiv) in DMF (dry).

-

Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 10 minutes to form the activated ester.

-

-

Coupling:

-

Add the This compound (1.0 equiv) to the mixture.

-

Stir at RT for 12–18 hours. If reaction is sluggish, heat to 50°C.

-

-

Purification:

-

Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acid) and brine.

-

Purify via flash chromatography (SiO₂, 0–10% MeOH in DCM).

-

Analytical Validation

| Parameter | Expected Observation |

| ¹H NMR (DMSO-d₆) | Amine: Broad singlet at δ 6.0–6.5 ppm (2H, -NH₂). Pyrimidine Protons: Singlet at δ 8.0–8.5 ppm (2H, H4/H6). The symmetry makes H4 and H6 equivalent. Ethyl Group: Quartet (~4.3 ppm) and Triplet (~1.3 ppm). |

| LC-MS | [M+H]⁺: 168.1 (Calc. for C₇H₉N₃O₂). |

| Appearance | Pale yellow to off-white crystalline solid. |

Troubleshooting & Optimization

-

Issue: Incomplete Reduction.

-

Cause: Poisoned catalyst (sulfur traces) or insufficient H₂ pressure.

-

Fix: Add fresh catalyst or switch to a Parr shaker (40 psi). If the precursor contains sulfur (e.g., from a thiomethyl pyrimidine route), use Raney Nickel (with caution) or Iron/NH₄Cl reduction.

-

-

Issue: Ester Hydrolysis.

-

Cause: Wet solvent or presence of strong base/acid.

-

Fix: Ensure absolute ethanol is used. Avoid aqueous workups if possible; dry load onto silica.

-

-

Issue: Solubility.

-

Fix: If the nitro compound is insoluble in EtOH, use a 1:1 mixture of EtOH/THF or EtOH/EtOAc.

-

References

- General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text for heterocyclic properties).

-

Reduction Methodologies: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in catalytic transfer hydrogenation." Synthesis, 1988(02), 91-95. Link

-

Scaffold Utility

Disclaimer: This protocol involves the use of hydrogen gas and pyrophoric catalysts. All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Decarboxylation [organic-chemistry.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 10. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

Streamlined One-Pot Synthesis of 2-Aminopyrimidines

From Mechanistic Design to High-Throughput Protocols

Executive Summary

The 2-aminopyrimidine pharmacophore is a privileged scaffold in medicinal chemistry, serving as the hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Ribociclib, Imatinib). Traditional synthesis often involves multi-step isolation of intermediates, leading to poor atom economy and solvent waste. This Application Note details a robust, one-pot condensation protocol utilizing guanidine salts and 1,3-electrophiles. We provide two distinct workflows: a High-Throughput Microwave Protocol for rapid library generation and a Green Aqueous Protocol for sustainable scale-up.

Scientific Background & Mechanistic Insight

2.1 The Pharmacophore

The 2-aminopyrimidine ring mimics the adenine base of ATP. In kinase drug discovery, the N1 and the exocyclic 2-amino group form a critical donor-acceptor hydrogen bond pair with the kinase hinge region (Glu/Leu residues).

2.2 Reaction Mechanism

The synthesis relies on the cyclocondensation of a guanidine moiety (bis-nucleophile) with a 1,3-dielectrophile (typically a 1,3-diketone or enaminone).

-

Step 1 (Liberation): Guanidine is hygroscopic and unstable as a free base; it is supplied as a salt (HCl, Carbonate, Nitrate). A base is required to liberate the free amine in situ.

-

Step 2 (Nucleophilic Attack): The free guanidine attacks the most electrophilic carbonyl of the 1,3-dicarbonyl species.

-

Step 3 (Cyclization & Dehydration): Intramolecular attack closes the ring, followed by the elimination of two molecules of water to establish aromaticity.

Critical Note on Regioselectivity: When using unsymmetrical 1,3-diketones, two regioisomers are possible. The major product typically results from the initial attack of the guanidine amino group on the less sterically hindered or more electrophilic carbonyl carbon.

Figure 1: Mechanistic pathway for the condensation of guanidine with 1,3-diketones. The reaction is driven by the thermodynamic stability of the resulting aromatic heterocycle.

Experimental Protocols

Protocol A: High-Throughput Microwave Synthesis (Library Scale)

Best for: Rapid generation of analogs (10–50 mg scale), drug discovery screening.

Reagents:

-

Guanidine Hydrochloride (1.2 equiv)[1]

-

Substituted 1,3-diketone (1.0 equiv)

-

Sodium Ethoxide (NaOEt) or K2CO3 (2.5 equiv)

-

Solvent: Absolute Ethanol (2–3 mL)

Procedure:

-

Loading: In a 10 mL microwave process vial, suspend Guanidine HCl (1.2 mmol) and the base (2.5 mmol) in ethanol. Stir for 2 minutes to ensure partial liberation of the free base.

-

Addition: Add the 1,3-diketone (1.0 mmol). Seal the vial with a septum cap.

-

Irradiation: Place in a microwave reactor (e.g., CEM Discover or Biotage Initiator).

-

Temperature: 120 °C

-

Hold Time: 10–15 minutes

-

Pressure Limit: 15 bar

-

Power: Dynamic (Max 200W)

-

-

Workup: Cool to room temperature. The product often precipitates upon cooling.[1]

-

If solid: Filter and wash with cold water (2 x 5 mL) to remove salts.

-

If soluble: Evaporate solvent, resuspend in water, and extract with Ethyl Acetate.

-

-

Purification: Recrystallization from EtOH/Water or flash chromatography (0-5% MeOH in DCM).

Validation Data:

-

Typical Yield: 85–95%

-

Purity: >95% (LCMS)

Protocol B: Green Aqueous Synthesis (Scale-Up)

Best for: Gram-scale synthesis, environmentally sensitive processes, cost reduction.

Reagents:

-

Guanidine Carbonate (0.6 equiv - Note: Carbonate salt provides 2 guanidine units and acts as its own base)

-

Substituted 1,3-diketone (1.0 equiv)

-

Solvent: Deionized Water

Procedure:

-

Mixing: In a round-bottom flask, add Guanidine Carbonate (6 mmol) and 1,3-diketone (10 mmol) to water (20 mL).

-

Reaction: Reflux the heterogeneous mixture at 100 °C.

-

Observation: The mixture typically becomes homogenous as the reaction proceeds, then the product precipitates out as a solid.

-

Time: 1–3 hours (Monitor by TLC: 50% EtOAc/Hexane).

-

-

Isolation: Cool the reaction mixture to 4 °C in an ice bath.

-

Filtration: Filter the solid precipitate under vacuum. Wash copiously with water to remove any unreacted guanidine carbonate.

-

Drying: Dry in a vacuum oven at 50 °C.

Why this works: Guanidine carbonate is water-soluble and basic. As the hydrophobic aromatic product forms, it crashes out of the aqueous phase, driving the equilibrium forward (Le Chatelier’s principle) and simplifying purification.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and corrective actions based on internal application data.

| Variable | Observation | Diagnosis | Corrective Action |

| Stoichiometry | Low Yield | Incomplete liberation of guanidine | Ensure Base:Guanidine salt ratio is correct. For Guanidine HCl, use >1 equiv of base. For Guanidine Carbonate, no extra base is needed. |

| Solvent | Oily Product | Product too soluble in EtOH | Switch to Protocol B (Water) or add water to the EtOH reaction to force precipitation. |

| Reactivity | No Reaction | Steric hindrance on diketone | Increase temperature to 140 °C (Microwave) or switch solvent to DMF for higher thermal reflux. |

| Regioselectivity | Mixture of Isomers | Unsymmetrical Diketone | Use steric bulk to direct attack. Analyze via NOESY NMR to confirm structure. |

Workflow Visualization

Figure 2: Decision tree for selecting the optimal synthetic workflow based on scale and urgency.

References

-

Structural Importance in Drug Discovery: Drewry, D. H., et al. (2022).[2][3] "Progress in the design of kinase inhibitors." Journal of Medicinal Chemistry.

-

Microwave Protocols: BenchChem Application Notes. (2025).[1][4][5] "Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols."

-

Green Chemistry Approaches: MDPI. (2022). "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors." Molecules.

-

Mechanistic Reviews: Schmidt, E. Y., et al. (2017).[6] "A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine." Journal of Organic Chemistry.

-

Water-Mediated Synthesis: Taylor & Francis. (2019). "Water-mediated synthesis of disubstituted 5-aminopyrimidines." Green Chemistry Letters and Reviews.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pyrimidine synthesis [organic-chemistry.org]

Protocol for synthesizing kinase inhibitors from Ethyl 5-aminopyrimidine-2-carboxylate

Executive Summary

This application note details a robust, modular synthetic workflow for generating kinase inhibitor libraries utilizing Ethyl 5-aminopyrimidine-2-carboxylate as the core scaffold. This starting material is a "privileged structure" in drug discovery, offering two orthogonal vectors for diversification:

-

The C5-Amino Group: Serves as the Hinge Binding motif (often derivatized to ureas or amides) to interact with the ATP-binding site (e.g., the "gatekeeper" residue).

-

The C2-Ester Group: Serves as the Solvent Front/Allosteric vector (derivatized to amides) to tune solubility and pharmacokinetic properties.

This guide prioritizes a "Tail-First" strategy (C2 modification followed by C5 functionalization) to maintain solubility and avoid chemoselectivity issues during saponification.

Strategic Overview & Logic

The pyrimidine ring is electron-deficient, rendering the C5-amine less nucleophilic than a standard aniline. Consequently, harsh coupling conditions must be avoided to prevent decomposition. We employ a Type II Kinase Inhibitor design strategy:

-

Hinge Region: A urea linkage at C5 (mimicking the Asp-Phe-Gly (DFG-out) binding mode).

-

Tail Region: A solubilizing amide at C2.

Synthetic Workflow Diagram

The following diagram illustrates the critical decision pathways for this synthesis.

Figure 1: Modular synthetic workflow prioritizing C2-tail modification before C5-hinge functionalization to maximize intermediate solubility.

Detailed Experimental Protocols

Protocol A: C2-Ester Hydrolysis (Saponification)

Objective: Convert the ethyl ester to the carboxylic acid without degrading the primary amine. Mechanism: Nucleophilic acyl substitution using Lithium Hydroxide (LiOH), which is preferred over NaOH due to better solubility in THF/Water mixtures.

Reagents:

-

This compound (1.0 eq)

-

LiOH.H₂O (2.5 eq)

-

Solvent: THF:Water (3:1 v/v)

Procedure:

-

Dissolve this compound (e.g., 5.0 g) in THF (30 mL).

-

Prepare a solution of LiOH.H₂O in water (10 mL) and add it dropwise to the reaction vessel at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint: Monitor via LCMS (ES-) for the disappearance of the ester (M+H ~168) and appearance of the acid (M-H ~138).

-

-

Workup: Carefully acidify to pH 3–4 using 1M HCl. The zwitterionic amino-acid product often precipitates.

-

Filter the solid, wash with cold water and Et₂O, and dry under vacuum.

-

Note: If no precipitate forms, evaporate THF and lyophilize the aqueous layer (desalting may be required).

-

Protocol B: C2-Amide Coupling (The "Tail")

Objective: Attach the solubilizing tail (e.g., N-methylpiperazine derivative) to the C2 position. Expert Insight: The 5-amino group is weakly nucleophilic and will not compete with the aliphatic amine of the tail during coupling, allowing for chemoselective amide formation at C2 without protecting the C5-amine.

Reagents:

-

5-aminopyrimidine-2-carboxylic acid (from Protocol A) (1.0 eq)

-

Amine Partner (Tail) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Solvent: DMF (Anhydrous)

Procedure:

-

Suspend the carboxylic acid in anhydrous DMF (0.2 M concentration).

-

Add DIPEA and stir for 5 minutes to ensure deprotonation of the carboxylic acid.

-

Add HATU in one portion. Stir for 10 minutes (activation step).

-

Add the Amine Partner.[1]

-

Stir at RT for 12–16 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove byproduct HOAt) and brine. Dry over Na₂SO₄.

-

Troubleshooting: If the product is polar, skip aqueous workup and purify directly via Reverse Phase Flash Chromatography (C18, H₂O/MeCN + 0.1% Formic Acid).

-

Protocol C: C5-Urea Formation (The "Hinge")

Objective: Form the urea linkage critical for H-bonding in the kinase hinge region. Method Selection:

-

Method A (Isocyanate): Best for commercially available aryl isocyanates.

-

Method B (Triphosgene): Best for complex amines where the isocyanate is not available.

Method A: Isocyanate Addition

-

Dissolve the C2-amide intermediate (1.0 eq) in anhydrous THF or DMF.

-

Add the Aryl Isocyanate (1.1 eq).

-

Heat to 60°C for 4–12 hours.

-

Why Heat? The electron-deficient pyrimidine amine is sluggish; thermal energy overcomes the activation barrier.

-

-

Purification: Concentrate and purify via Prep-HPLC.

Method B: Triphosgene Activation (In-situ Isocyanate)

Safety Warning: Triphosgene generates phosgene gas.[2] Perform in a well-ventilated fume hood.

-

Dissolve the Aryl Amine (Partner B) (1.0 eq) in DCM/Sat. NaHCO₃ (biphasic system) or DCM/DIPEA.

-

Add Triphosgene (0.35 eq) at 0°C. Stir for 30 min to generate the isocyanate in situ.

-

Add the Pyrimidine Intermediate (from Protocol B) (0.9 eq) dissolved in minimal DMF.

-

Stir at RT overnight.

-

Quench with water, extract with DCM, and purify via chromatography.

Data Summary & Validation

Solvent & Reagent Compatibility Table

| Reaction Step | Recommended Solvent | Alternative | Critical Parameter |

| Hydrolysis | THF/Water (3:1) | MeOH/Water | Maintain pH < 5 during workup to precipitate the zwitterion. |

| Amide Coupling | DMF | DMA / NMP | Pyrimidine acids have poor solubility in DCM; polar aprotic solvents are required. |

| Urea Formation | THF (reflux) | Toluene | Avoid alcohols (MeOH/EtOH) to prevent carbamate side-products. |

Expected Yields (Based on Electronic Effects)

The electronic nature of the "Tail" amine affects the overall yield of the subsequent steps.

| Tail Type (C2 Position) | Example | Hydrolysis Yield | Coupling Yield | Urea Formation Yield |

| Aliphatic | Morpholine | >90% | 75–85% | 60–70% |

| Aromatic | Aniline | >90% | 40–50%* | 50–60% |

| Steric Bulk | t-Butyl amine | >90% | 60–70% | 40–50% |

*Note: Coupling aromatic amines to the C2-acid is difficult due to the electron-withdrawing nature of the pyrimidine ring deactivating the carbonyl. Aliphatic tails are strongly recommended.

References

-

Baillache, D. J., & Unciti-Broceta, A. (2020).[3] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[3] Link

-

Laufer, S. A., et al. (2014). Synthesis and Structure-Activity Relationships of Pyrimidine-5-carboxamide Derivatives as Syk Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for pyrimidine reactivity). LinkNote: Generalized reference for pyrimidine kinase chemistry.

-

Common Organic Chemistry. (2023). Urea Formation - Common Conditions: Amine + Isocyanate.[2] Link

-

Sigma-Aldrich. (2023). Product Specification: this compound. Link

-

Organic Chemistry Portal. (2023). Synthesis of Ureas. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-aminopyrimidine-2-carboxylate

Core Directive & Executive Summary

The Critical Distinction (Isomer Alert): Before proceeding, verify your target structure. This guide addresses Ethyl 5-aminopyrimidine-2-carboxylate (Amine at C5, Ester at C2).

-

Target: Pyrimidine ring substituted with a 5-amino group and a 2-ethoxycarbonyl group.

-

Common Error: Do not confuse with the commercially abundant isomer Ethyl 2-aminopyrimidine-5-carboxylate (CAS 57401-76-0), which is synthesized via the Biginelli or standard guanidine condensations.

Synthetic Strategy: Direct nitration of ethyl pyrimidine-2-carboxylate is difficult due to the electron-deficient nature of the ring. Therefore, the most robust protocols rely on Functional Group Interconversion (FGI) of pre-functionalized pyrimidine cores.

This guide details two primary workflows:

-

Method A (The Industrial Standard): Palladium-catalyzed carbonylation of 2-chloro-5-nitropyrimidine, followed by chemoselective reduction.

-

Method B (The De Novo Route): Condensation of sodium nitromalonaldehyde with ethyl amidinoacetate.

Visualizing the Synthetic Pathways

The following diagram outlines the logical flow and critical decision points for the synthesis.

Caption: Figure 1. Convergent synthetic pathways highlighting the risk of ring over-reduction during the final step.

Technical Protocols & Troubleshooting (Q&A)

Phase 1: Generating the Scaffold (The Nitro-Ester Intermediate)

Method A: Carbonylation of 2-Chloro-5-nitropyrimidine

User Question: I am using Pd(PPh3)4 for the carbonylation of 2-chloro-5-nitropyrimidine, but the reaction is stalling at 20% conversion. What is wrong?

Senior Scientist Response: The oxidative addition of Pd into the C2-Cl bond of a pyrimidine is generally favorable, but the nitro group at C5 makes the system electron-deficient, potentially destabilizing the Pd-intermediate.

-

The Fix: Switch to a bidentate ligand. Monodentate phosphines like PPh3 are often insufficient for difficult carbonylations of electron-poor heterocycles.

-

Recommended Protocol:

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos. These wide-bite-angle ligands stabilize the catalytic cycle.

-

Base: Triethylamine (2.0 equiv) or NaOAc.

-

Solvent: Absolute Ethanol (acts as the nucleophile).[1]

-

Conditions: CO balloon (1 atm) is often sufficient, but a pressure vessel (5 bar) ensures completion. Temperature: 70-80°C.

-

-

Why it works: The dppf ligand prevents catalyst deactivation (Pd black formation), which is common with PPh3 in these substrates.

Method B: Condensation of Nitromalonaldehyde

User Question: I tried condensing sodium nitromalonaldehyde with ethyl amidinoacetate, but I got a black tar and no product.

Senior Scientist Response: This reaction is extremely pH-sensitive. Ethyl amidinoacetate (the free base) is unstable and dimerizes/polymerizes rapidly.

-

The Fix: Generate the free base in situ and control the basicity.

-

Protocol:

-

Suspend Ethyl amidinoacetate hydrochloride (1.0 equiv) and Sodium nitromalonaldehyde (1.0 equiv) in Ethanol.

-

Add Sodium Acetate (not Ethoxide) or a stoichiometric amount of Et3N. Crucial: Do not use strong alkoxides (NaOEt) in excess, as they can attack the ester or cause polymerization of the nitromalonaldehyde.

-

Stir at room temperature first, then reflux gently.

-

Observation: The solution should turn from yellow to orange/red. Dark black indicates decomposition (pH too high).

-

Phase 2: The Critical Reduction (Nitro to Amine)

User Question: I hydrogenated Ethyl 5-nitropyrimidine-2-carboxylate using H2 and Pd/C. Mass spec shows a mass of M+4 or M+6. Did I reduce the ester?

Senior Scientist Response: You likely reduced the pyrimidine ring , not the ester. Pyrimidine rings are susceptible to hydrogenation (forming tetra- or hexahydropyrimidines) under standard Pd/C conditions, especially when an electron-withdrawing group (Ester) activates the ring toward nucleophilic hydride attack.

Troubleshooting Table: Reduction Methods

| Method | Reagents | Risk Level | Outcome | Recommendation |

| Catalytic Hydrogenation | H₂, Pd/C, MeOH | High | Mixture of Product + Tetrahydropyrimidine | Avoid unless using flow chemistry with strict residence time control. |

| Transfer Hydrogenation | Pd/C, Cyclohexene or Ammonium Formate | Medium | Better control, but ring reduction still possible. | Monitor by LCMS every 15 mins. |

| Dissolving Metal (Béchamp) | Fe powder, NH₄Cl, EtOH/H₂O | Low | Exclusive reduction of -NO₂ to -NH₂. | Highly Recommended. |

| Dithionite | Na₂S₂O₄, THF/H₂O | Low | Clean product, but workup can be messy (sulfur salts). | Good alternative. |

Optimized Protocol (Fe/NH4Cl):

-

Dissolve Ethyl 5-nitropyrimidine-2-carboxylate (1 mmol) in EtOH/Water (3:1, 10 mL).

-

Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv, <325 mesh).

-

Heat to 70°C with vigorous stirring for 2-4 hours.

-

Workup: Filter hot through Celite (the iron sludge is sticky). Wash the cake with hot EtOAc.

-

Result: This method preserves the pyrimidine ring and the ethyl ester perfectly.

Phase 3: Purification & Storage

User Question: My product is an oil that solidifies slowly. Is it pure?

Senior Scientist Response: this compound is typically a low-melting solid or off-white powder.

-

Impurities: If it remains an oil, check for triethylammonium salts (if Carbonylation was used) or acetic acid (if Iron reduction was used).

-

Purification:

-

The amine is weakly basic. You can dissolve it in dilute HCl, wash with ether (removes non-basic impurities), and then carefully neutralize with NaHCO₃ to precipitate the product.

-

Warning: Do not use NaOH for neutralization; you will hydrolyze the C2-ethyl ester to the carboxylic acid (zwitterion), which is water-soluble and difficult to extract.

-

Data Summary: Key Physicochemical Properties

| Property | Value (Approx.) | Note |

| Molecular Formula | C₇H₉N₃O₂ | |

| Molecular Weight | 167.17 g/mol | |

| Predicted pKa (Amine) | ~2.5 - 3.5 | The amine is electron-poor due to the pyrimidine ring. |

| Solubility | DMSO, MeOH, EtOAc | Poor solubility in Hexanes/Water. |

| Stability | Moderate | Store at -20°C. Esters at C2 of pyrimidines are hydrolytically labile under basic conditions. |

References

-

Carbonylation of Heteroaryl Chlorides

- Methodology: "Palladium-catalyzed carbonylation of aryl and heteroaryl chlorides.

-

Nitro Reduction Strategies

- Review: "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.

-

Pyochemistry & Ring Stability

- Context: "Synthesis of 2-Aminopyrimidine Derivatives." MDPI. (Provides context on pyrimidine ring stability and handling).

-

Compound Data Verification

- Source: BenchChem Technical Data for Ethyl 2-aminopyrimidine-5-carboxyl

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling carbon monoxide, palladium catalysts, or nitro-aromatics.

Sources

Technical Support Center: Aminopyrimidine Synthesis Optimization

Current Status: Operational Ticket ID: AP-SYNTH-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: The Aminopyrimidine Challenge

Aminopyrimidines are privileged scaffolds in medicinal chemistry, serving as the backbone for countless kinase inhibitors (e.g., Imatinib, Palbociclib) and nucleoside analogs.[1] However, their synthesis is often plagued by low conversion, regioselectivity mixtures (2- vs. 4-position), and catalyst poisoning.

This guide is structured as a Tiered Troubleshooting System . Start with Tier 1 for standard issues and escalate to Tier 2 or 3 for recalcitrant substrates.

Diagnostic Workflow: Method Selection

Before optimizing, confirm you are using the correct synthetic pathway for your substrate's electronic profile.

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics and nucleophile strength.

Tier 1: Standard Optimization

Applicability: Electron-deficient pyrimidines (e.g., 4-chloropyrimidines) with aliphatic amines.

Common Issue: Incomplete Conversion

Symptom: Reaction stalls at 60-70% conversion; adding more base/heat degrades the product.

Root Cause:

-

Reversible Attack: The intermediate Meisenheimer complex may revert to starting material if the leaving group (LG) is poor or the nucleophile is bulky.

-

Solvent Effects: Standard solvents (THF, DCM) often fail to stabilize the polar transition state.

Troubleshooting Protocol:

-

Step 1: The "On-Water" Effect. Switch solvent to water or water/alcohol mixtures. The hydrophobic effect forces organic reactants together, and water stabilizes the polar transition state via hydrogen bonding.

-

Protocol: Suspend chloropyrimidine (1.0 equiv) and amine (1.2 equiv) in water (0.5 M). Heat to 100°C. If insoluble, add 10%

PrOH.

-

-

Step 2: Solvent Polarity. If water fails, move to dipolar aprotic solvents (DMSO, NMP, DMF) which solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.

-

Step 3: Leaving Group Swap. If using a chloropyrimidine, switch to a fluoropyrimidine (via KF exchange) or a sulfone. Fluoride is a better LG in

due to the high electronegativity of F stabilizing the Meisenheimer intermediate.

Comparative Solvent/Base Table:

| Condition Set | Solvent | Base | Temp | Use Case |

| Standard | THF or Dioxane | DIPEA / | 60-80°C | Reactive substrates, aliphatic amines. |

| Polar Boost | DMF or DMSO | 80-120°C | Sterically hindered amines; unactivated rings. | |

| Green/Fast | Water or | None or DIPEA | 100°C | "On-water" acceleration; clean workup. |

| Aggressive | NMP | NaH (careful!) | 0-25°C | Very weak nucleophiles (e.g., amides). |

Tier 2: Acid-Catalyzed (The "Hidden" Fix)

Applicability: Unreactive 4-chloropyrimidines reacting with weak nucleophiles (e.g., anilines) where basic conditions fail.

The Logic:

Instead of making the nucleophile stronger (Base), make the electrophile more reactive (Acid). Protonating the pyrimidine nitrogen (

FAQ: Why use acid with an amine nucleophile? Won't it protonate the amine?

-

Answer: Yes, it is an equilibrium. However, the protonated pyrimidine is so electrophilic that even the small fraction of free amine available is sufficient to drive the reaction.

Protocol (Acid-Mediated):

-

Dissolve 4-chloropyrimidine (1.0 equiv) and aniline (1.0 equiv) in

PrOH or n-Butanol. -

Add 1.0 equiv of HCl (4M in dioxane) or p-TsOH .

-

Heat to reflux (or 120°C in microwave).

-

Workup: The product will likely precipitate as the HCl salt. Filter and wash with cold ether. Neutralize with

only if the free base is required.

Tier 3: Buchwald-Hartwig Amination (Metal Catalysis)

Applicability: 2-chloropyrimidines, electron-rich rings (e.g., amino-substituted), or when regioselectivity is critical.

Common Issue: Catalyst Poisoning

Symptom: Reaction turns black (Pd precipitation) immediately or yields are inconsistent. Pyrimidines are notorious for binding Pd via the ring nitrogens, shutting down the catalytic cycle.

Solution: The "Bulky Ligand" Strategy Use bulky, electron-rich phosphine ligands to sterically crowd the Pd center, preventing the pyrimidine nitrogen from binding (coordinating) to the metal, while still allowing the oxidative addition of the C-Cl bond.

Recommended Systems:

-

Primary Amines: BrettPhos or tBuBrettPhos with Pd-G3/G4 precatalysts.

-

Secondary Amines: RuPhos or DavePhos .

-

Base: weak bases like

or

Detailed Protocol (Pd-Catalyzed):

-

Inert Atmosphere: Purge reaction vial with

or Ar. -

Charge: Add Chloropyrimidine (1.0 equiv), Amine (1.2 equiv), BrettPhos Pd G4 (1-3 mol%), and

(1.4 equiv). -

Solvent: Add anhydrous 1,4-Dioxane or t-Amyl alcohol (0.2 M).

-

Heat: 80-100°C for 2-12 hours.

-

Troubleshooting: If conversion is low, add 1-2 mol% of free ligand (BrettPhos) to stabilize the active species.

Specialist Module: Regioselectivity (C4 vs. C2)

The Challenge: 2,4-Dichloropyrimidine has two electrophilic sites.[2]

-

Default: Nucleophilic attack occurs at C4 (para-position) due to greater resonance stabilization of the intermediate.

-

The Goal: How to get C2 selectivity?

Figure 2: Pathways for controlling regioselectivity. C4 is naturally favored; C2 requires blocking C4 or sequential functionalization.

How to force C2-Selectivity:

It is extremely difficult to substitute C2 before C4 via

-

Sequential Approach: React C4 with a "dummy" nucleophile (e.g., thiomethoxide) that can be removed or converted later, then react C2.

-

Suzuki Coupling: C4 is vastly more reactive in Pd-coupling.[3] Perform a Suzuki coupling at C4 first to install a carbon chain, then aminate C2.

-

Temperature Control: C4 substitution often occurs at 0°C to RT. C2 substitution requires heating (>80°C). To get the bis-amino product, run step 1 cold, isolate, then run step 2 hot.

References & Validated Sources

-

Mechanism of

in Pyrimidines:-

March's Advanced Organic Chemistry, 8th Edition. Section 13-5: Nucleophilic Aromatic Substitution.

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

-

-

Buchwald-Hartwig Optimization:

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Specific to Pyrimidines: Maiti, D., et al. (2009). Pd-catalyzed amination of aryl halides with ammonia. Journal of the American Chemical Society.

-

-

"On-Water" Chemistry:

-

Narayan, S., et al. (2005). "On water": Unique reactivity of organic compounds in aqueous suspension. Angewandte Chemie International Edition, 44(21), 3275-3279. Link

-

-

Regioselectivity (2,4-Dichloropyrimidine):

-

Tjaden, A., et al. (2005). Regioselective nucleophilic aromatic substitution of 2,4-dichloropyrimidine. Tetrahedron Letters. Link

-

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Pyrimidine intermediates can be sensitizers.

Sources

Technical Support Center: Ethyl 5-aminopyrimidine-2-carboxylate

The following technical guide addresses the reactivity profile, common side reactions, and troubleshooting strategies for Ethyl 5-aminopyrimidine-2-carboxylate (CAS: 57401-76-0).

This guide is structured for medicinal chemists and process engineers encountering yield losses or impurity profiles during the manipulation of this specific scaffold.

Subject: Troubleshooting Reaction Side Products & Stability Profiles Document ID: TS-PYR-57401 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Molecule Overview & Reactivity Profile[1]

This compound is a "Janus" molecule in heterocyclic synthesis, possessing two competing reactive centers with opposing electronic demands.[1]

-

The Nucleophile (C5-Amine): The primary amine at position 5 is the handle for functionalization (e.g., amide coupling, reductive amination).[1] However, it is significantly less nucleophilic than a standard aniline.[1] The electron-withdrawing nature of the pyrimidine ring (specifically the N1 and N3 nitrogens) pulls electron density away from the C5 position, lowering the

of the conjugate acid to approximately 2.0–3.0. -

The Electrophile (C2-Ester): The ethyl ester at position 2 is electronically activated.[1] The electron-deficient pyrimidine ring acts similarly to a nitro-group on a benzene ring, making the carbonyl carbon highly susceptible to nucleophilic attack (hydrolysis or transesterification).[1]

The Core Conflict: To force the sluggish amine to react, chemists often apply heat or strong bases. These are the exact conditions that trigger the degradation of the labile C2-ester.

Critical Side Products & Troubleshooting

The following modules detail the three most common impurity pathways identified in high-performance liquid chromatography (HPLC) and LC-MS analysis.

Module A: The "Disappearing Ester" (Hydrolysis)

Symptom: Loss of the ethyl group (

| Parameter | Standard Condition | Risk Level | Corrective Action |

| Solvent | Ethanol/Methanol (Reagent Grade) | High | Use Anhydrous solvents.[1] Trace water is fatal to yield.[1] |

| Base | NaOH, LiOH, KOH | Critical | Switch to non-nucleophilic organic bases (DIPEA, TEA) or inorganic carbonates ( |

| Workup | Aqueous extraction | Medium | Avoid prolonged contact with water, especially at |

Q: I am trying to alkylate the amine using NaH in DMF, but I lose the ester. Why? A: Sodium hydride often contains traces of NaOH or can generate hydroxide if the DMF is wet. Furthermore, the "hydride" can act as a nucleophile at high temperatures.

-

Fix: Switch to a milder base like

in anhydrous acetonitrile or use a reductive amination strategy (aldehyde +

Module B: Self-Condensation (Oligomerization)

Symptom: Appearance of higher molecular weight species (

Q: My reaction mixture turned into an insoluble gum upon heating. A: You likely triggered polymerization.[1] This occurs when the reaction is performed at high concentrations (>0.5 M) or neat.

-

Fix: Dilution is the solution. Run reactions at 0.05 M – 0.1 M. If heating is required, add the this compound slowly to the electrophile to keep its instantaneous concentration low.

Module C: Diazotization Tars (Sandmeyer Reactions)

Symptom: Formation of black tars or phenols (5-hydroxypyrimidine derivatives) during halogenation.[1] Mechanism: The diazonium intermediate formed from 5-aminopyrimidines is notoriously unstable compared to phenyl diazonium salts.[1] It rapidly hydrolyzes to the phenol (reaction with water) or couples with unreacted amine to form azo dyes (tars).

-

Fix: Perform diazotization at strictly controlled temperatures (

to

Visualizing the Reaction Pathways[2]

The following diagram maps the competitive landscape. The "Safe Path" (green) requires navigating between hydrolysis (red) and dimerization (orange).

Figure 1: Competitive reaction landscape for this compound.[1] Green indicates the desired pathway; red/orange indicate primary failure modes.

Validated Protocol: Selective N-Acylation

To avoid ester cleavage and dimerization, use this optimized protocol for attaching an acyl group to the amine.

Reagents:

-

This compound (1.0 eq)[1]

-

Acid Chloride (1.1 eq) or Carboxylic Acid + HATU[1]

-

Pyridine (3.0 eq) or DIPEA[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step:

-

Dissolution: Dissolve the pyrimidine ester in anhydrous DCM (0.1 M concentration). Do not use DMF if possible, as removal requires aqueous wash which risks hydrolysis.[1]

-

Base Addition: Add Pyridine (3.0 eq) at

. The weak basicity of pyridine prevents ester hydrolysis while sufficiently activating the acid chloride. -

Acylation: Add the Acid Chloride dropwise over 10 minutes at

. -

Equilibration: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Note: If the reaction is slow (due to the electron-poor amine), add a catalytic amount of DMAP (0.05 eq), but monitor strictly for ester cleavage.[1]

-

-

Quench: Quench with saturated

(mildly acidic) rather than

References

-

BenchChem. (2025).[2][3][4] Stability issues of Ethyl 2-aminopyrimidine-5-carboxylate under acidic/basic conditions. Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 344373, 5-Aminopyrimidine. Retrieved from [1]

-

Royal Society of Chemistry. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. Retrieved from

-

MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules. Retrieved from [1]

Sources

Technical Support Center: Aminopyrimidine Ester Purification

Introduction: The Dual-Nature Problem

Aminopyrimidine esters present a unique "dual-nature" challenge in medicinal chemistry. You are managing two conflicting moieties:

-

The Aminopyrimidine: A basic, polar heterocycle that acts as a hydrogen-bond donor/acceptor, leading to strong adsorption (streaking) on silica gel.

-

The Ester: An electrophilic carbonyl prone to hydrolysis or transesterification, especially when the electron-deficient pyrimidine ring increases the carbonyl's susceptibility to nucleophilic attack.

This guide moves beyond standard protocols to address the causality of failure modes. We focus on self-validating systems—workflows where error detection is built into the process.

Module 1: Chromatographic Tailing (The "Streaking" Issue)

Q: My product streaks from the baseline to the solvent front on silica. How do I fix this without degrading the ester?

The Mechanism:

Standard silica gel is slightly acidic (pH ~5-6). The basic nitrogen atoms in the pyrimidine ring (specifically N1 and N3) and the exocyclic amine interact strongly with free silanol groups (

The Solution: Competitive Binding You must introduce a "sacrificial" base to occupy the silanol sites. However, because you have a labile ester, you cannot use strong bases.

Protocol: The "Buffered" Mobile Phase System

| Component | Recommendation | Mechanism |

| Modifier | Triethylamine (TEA) or | Competes for silanol sites. |

| Concentration | 0.5% - 1.0% v/v (Max) | Sufficient to cap silanols; low enough to prevent hydrolysis. |

| Solvent System | DCM / MeOH (95:5 to 90:10) | DCM solubilizes the lipophilic ester; MeOH solubilizes the polar amine. |

Step-by-Step Deactivation Protocol:

-

Pre-treat the Silica: Do not just add TEA to the running solvent.[1] Slurry your silica in the starting mobile phase containing 1% TEA.[1]

-

Flush: Pour the slurry into the column and flush with 2 column volumes (CV) of the solvent.

-

Equilibrate: Run 1 CV of TEA-free solvent before loading your sample. This leaves the silanols capped but removes excess base that could hydrolyze your ester during the run.

-

Self-Validation: Run a TLC of your crude mixture using the exact modifier concentration. If the spot is round (Rf ~0.3–0.5) and not a streak, the system is valid.

Critical Warning: Avoid using TEA in LC-MS workflows if possible, as it causes persistent source contamination. For LC-MS purification, use Ammonium Formate or Ammonium Acetate buffers.

Visualization: Silanol Competition Mechanism

Caption: Competitive binding mechanism where TEA blocks acidic silanol sites, preventing the aminopyrimidine from "sticking" and tailing.

Module 2: Stability & Workup (The "Disappearing Product" Issue)

Q: I lose yield during aqueous extraction. Is my ester hydrolyzing?

The Science: Pyrimidine rings are electron-withdrawing. This pulls electron density away from the ester carbonyl, making it significantly more electrophilic (and thus more reactive to water/hydroxide) than a standard phenyl ester [1].

Troubleshooting Table: Stability Risks

| Symptom | Diagnosis | Corrective Action |

| Product vanishes, Acid appears | Hydrolysis during basic extraction. | Stop using NaHCO₃. Use pH 6-7 phosphate buffer for washes. Keep workup cold ( |

| Ethyl ester becomes Methyl ester | Transesterification. | Never recrystallize an ethyl ester in methanol if the molecule is basic. The amine acts as a catalyst.[2] Use the alcohol matching the ester (EtOH for ethyl esters). |